Diphenyl(pentachlorophenyl)silane
Description
Diphenyl(pentachlorophenyl)silane is an organosilicon compound featuring two phenyl groups and a pentachlorophenyl group bonded to a silicon atom. Its molecular structure combines aromatic and halogenated substituents, leading to unique electronic and steric properties. The pentachlorophenyl group introduces strong electron-withdrawing effects and enhances London dispersion forces, making the compound highly aggregation-prone in both solid and gaseous states . This compound is significant in materials science and catalysis due to its conformational flexibility and intermolecular interactions.
Properties
CAS No. |
16030-05-0 |
|---|---|
Molecular Formula |
C18H11Cl5Si |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)-diphenylsilane |
InChI |
InChI=1S/C18H11Cl5Si/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,24H |
InChI Key |
RWTCQQKCMNWWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(pentachlorophenyl)silane can be synthesized through the reaction of diphenylchlorosilane with pentachlorophenylmagnesium bromide in a Grignard reaction. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(pentachlorophenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The phenyl or pentachlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Diphenyl(pentachlorophenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers, coatings, and adhesives
Mechanism of Action
The mechanism by which diphenyl(pentachlorophenyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in chemical reactions. The phenyl and pentachlorophenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Dichlorodiphenylsilane (CAS 80-10-4)
- Molecular Formula : C₁₂H₁₀Cl₂Si
- Substituents : Two phenyl groups and two chlorine atoms on silicon.
- Key Properties : A liquid at room temperature, widely used as a precursor in silicone polymer synthesis. The chlorine atoms increase electrophilicity, enabling hydrolysis and condensation reactions. However, it lacks the pentachlorophenyl group’s strong dispersion forces and aggregation tendencies .
- Applications : Intermediate in silicones, adhesives, and coatings.
Dimethyl(pentachlorophenyl)silane
- Molecular Formula : C₈H₇Cl₅Si
- Substituents : One pentachlorophenyl group and two methyl groups on silicon.
- Key Properties : Methyl groups reduce steric hindrance compared to phenyl substituents. The pentachlorophenyl group still dominates intermolecular interactions, but the smaller methyl groups lower molecular weight (279.58 g/mol) and may enhance volatility. Reactivity in silylation reactions is moderated by reduced steric bulk .
Diphenylsilane (C₁₂H₁₂Si)
- Molecular Formula : C₁₂H₁₂Si
- Substituents : Two phenyl groups and two hydrogen atoms on silicon.
- Key Properties: Lacks halogen substituents, resulting in weaker electron-withdrawing effects. Used as a reducing agent in organic synthesis (e.g., for phosphorus-containing compounds). Its lower molecular weight (184.31 g/mol) and non-halogenated structure reduce aggregation and dispersion forces compared to pentachlorophenyl analogs .
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane
- Molecular Formula : C₁₀H₁₃F₂O₂SSi
- Substituents : Sulfonyl and fluorine groups introduce strong electron-withdrawing effects but differ from pentachlorophenyl in polarity and steric demands.
- Key Properties : Sulfonyl groups enhance electrophilicity, but fluorine’s smaller size reduces steric hindrance. Applications include catalysis and specialty polymers, though dispersion forces are weaker than in pentachlorophenyl derivatives .
Comparative Data Table
Research Findings and Mechanistic Insights
- Aggregation Behavior: this compound exhibits pronounced aggregation in solid and gaseous states due to the pentachlorophenyl group’s polarizability and London dispersion forces. This is absent in non-halogenated analogs like diphenylsilane .
- Reactivity in Catalysis : In tris(pentafluorophenyl)borane-catalyzed silylation, this compound’s bulkier structure may slow reaction kinetics compared to dichlorodiphenylsilane but improve selectivity in sterically demanding substrates .
- Thermal Stability : The pentachlorophenyl group enhances thermal stability relative to methyl or hydrogen substituents, making it suitable for high-temperature applications .
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